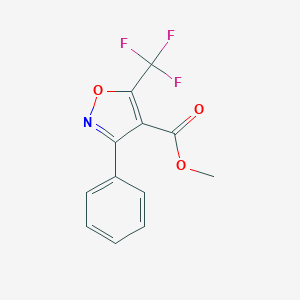
methyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) is a chemical compound with the molecular formula C11H6F3NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a trifluoromethyl group and a phenyl group attached to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Propiedades
Número CAS |
104721-33-7 |
|---|---|
Fórmula molecular |
C12H8F3NO3 |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
methyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)16-19-10(8)12(13,14)15/h2-6H,1H3 |
Clave InChI |
AULRMNJYLKKYAB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
Sinónimos |
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















